Netupitant N-Oxide

Description

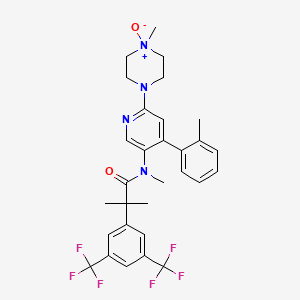

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUOVQVMCOPBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910808-11-6 | |

| Record name | RO-0713001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-0713001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Netupitant and its N-Oxide Metabolite

An In-Depth Technical Guide to Netupitant N-Oxide: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of this compound, a principal metabolite of the neurokinin-1 (NK1) receptor antagonist, Netupitant. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological characteristics of this molecule, offering field-proven insights into its synthesis, analysis, and pharmacological relevance.

Netupitant is a highly selective and potent antagonist of the human substance P/neurokinin-1 (NK1) receptor.[1][2] It is a cornerstone of antiemetic therapy, particularly for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] Administered orally, often in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron, Netupitant targets a key pathway in the emetic reflex.[3]

Upon administration, Netupitant undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6.[3][5] This biotransformation yields three major, pharmacologically active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3).[3][5] this compound (M2) is the focus of this guide. Understanding the properties and behavior of this key metabolite is critical for a complete pharmacokinetic and pharmacodynamic assessment of Netupitant, as metabolites can contribute to both the therapeutic efficacy and the overall safety profile of the parent drug.

Chemical Structure and Physicochemical Properties

This compound is formed by the oxidation of the tertiary amine on the N-methylpiperazine ring of the parent Netupitant molecule.[6][7] This addition of an oxygen atom significantly alters the molecule's polarity and potential for intermolecular interactions.

Chemical Structure:

-

IUPAC Name: 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)-3-pyridinyl]propanamide[8]

-

SMILES: CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC--INVALID-LINK--(C)[O-][8]

The structural representation of this compound is provided below:

Figure 1: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 594.6 g/mol | [7][8][9] |

| Appearance | Off-White to Pale Yellow Solid | [10] |

| Solubility | Slightly soluble in DMSO (heated) & Methanol | [7] |

| Storage Temperature | -20°C | [7] |

| Stability | ≥ 4 years at -20°C | [7] |

Metabolic Pathway and Pharmacological Activity

The biotransformation of Netupitant to its N-oxide metabolite is a critical aspect of its pharmacology. This process is primarily catalyzed by CYP3A4 in the liver.

All three major metabolites of Netupitant, including the N-oxide, are pharmacologically active, binding to the human NK1 receptor.[3][11] However, their potency differs from the parent compound. In preclinical studies, the M1 (desmethyl) and M2 (N-oxide) metabolites demonstrated lower potency than Netupitant.[11] This is quantitatively supported by binding affinity data, where this compound (M2), along with M1 and M3, exhibits a high affinity for the human NK1 receptor.

Table 2: NK1 Receptor Binding Affinity

| Compound | Binding Affinity (pKi) at hNK1 Receptor | Source(s) |

| Netupitant | 9.0 | [12] |

| This compound (M2) | 9.0 | [13] |

| Metabolite M1 | 9.0 | [13] |

| Metabolite M3 | 9.1 | [13] |

While the binding affinity (pKi) appears similar, the functional potency is reduced. This distinction is crucial; high affinity does not always equate to high functional antagonism. For this compound, the structural change likely affects its interaction with the receptor in a way that reduces its ability to block substance P-induced signaling as effectively as the parent drug. From a drug development perspective, this means that while M2 contributes to the overall NK1 receptor occupancy, its contribution to the antiemetic effect is likely attenuated compared to Netupitant.

Synthesis Protocol: A Chemist's Perspective

Causality Behind Experimental Choices: The choice of oxidizing agent is critical. A mild, selective oxidant is required to prevent over-oxidation or degradation of the complex Netupitant molecule. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for N-oxidation due to its high selectivity for electron-rich nitrogen and oxygen atoms. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) to ensure solubility of the starting material and prevent side reactions. A slight excess of the oxidant ensures complete conversion, and the reaction is run at a low temperature to control exothermicity and improve selectivity.

Proposed Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Netupitant (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of Netupitant) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5°C. This is essential to moderate the reaction rate and minimize potential side products.

-

Oxidant Addition: In a separate container, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled Netupitant solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. This step neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). This step is crucial to remove unreacted starting material and the m-chlorobenzoic acid byproduct.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical Methodology for Quantification in Biological Matrices

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this application due to its superior sensitivity and selectivity. While a specific method for the N-oxide is not published, robust methods for the parent drug provide a solid foundation.[14][15]

Self-Validating System: The protocol described below incorporates a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6. The use of a SIL-IS is the cornerstone of a self-validating bioanalytical method. It co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization, thereby correcting for any variability in sample preparation and matrix effects.

Detailed Protocol: LC-MS/MS Quantification of this compound in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d6 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is often preferred for N-oxides as it can limit in-process degradation compared to methanol.[16]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

LC System: UHPLC system.

-

Column: A reversed-phase C18 column (e.g., Phenomenex C18, 50mm × 2.0mm, 3µm).[14]

-

Mobile Phase A: 10 mM Ammonium Acetate Buffer, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with 89% B has been shown effective for the parent drug and provides a good starting point.[14]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: These must be optimized by infusing pure standards.

-

This compound: m/z 595.2 → [Fragment ion] (Predicted parent ion)

-

This compound-d6 (IS): m/z 601.2 → [Fragment ion] (Predicted parent ion)

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize the signal for the specific MRM transitions.

-

Conclusion and Future Directions

This compound (M2) is a key, pharmacologically active metabolite of Netupitant. While its potency at the NK1 receptor is lower than the parent compound, its significant circulating levels necessitate a thorough understanding of its properties for comprehensive drug safety and efficacy evaluation. This guide provides a framework based on established scientific principles for the synthesis and analysis of this compound, empowering researchers to further investigate its role. Future studies should focus on definitive toxicological assessments of the purified metabolite and further elucidation of its contribution to the overall clinical profile of Netupitant, ensuring a complete picture of this important antiemetic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Netupitant - Wikipedia [en.wikipedia.org]

- 6. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C30H32F6N4O2 | CID 11848838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. altasciences.com [altasciences.com]

Introduction: The Critical Role of Metabolite Synthesis in Drug Development

An In-depth Technical Guide: Laboratory Synthesis and Comprehensive Characterization of Netupitant N-Oxide (M2 Metabolite)

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist, a cornerstone in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] As with any xenobiotic, the metabolic fate of Netupitant is of paramount importance for a complete understanding of its pharmacological and toxicological profile. In humans, Netupitant is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into three major metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3).[1][3] Notably, these metabolites are not inert; they have been shown to retain binding affinity for the NK1 receptor, suggesting they may contribute to the overall pharmacological effect.[1][3]

The N-oxide metabolite, M2 (this compound), is the focus of this guide. The ability to chemically synthesize and rigorously characterize such metabolites is a critical function in drug development. It enables the quantitative analysis of metabolite levels in plasma[4], facilitates the investigation of their specific biological activities, and provides certified reference standards for quality control and regulatory submissions. This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of this compound and its subsequent analytical characterization, grounded in established chemical principles and spectroscopic techniques.

Part 1: Strategic Synthesis of this compound

The synthesis of an amine N-oxide is fundamentally an oxidation reaction of a tertiary amine. The Netupitant molecule (Figure 1) presents two potential sites for N-oxidation: the tertiary amine of the N-methylpiperazine moiety and the tertiary nitrogen of the central propanamide group. The M2 metabolite has been conclusively identified as the N-oxide of the piperazine ring's tertiary amine.[5][6] This is chemically intuitive, as the piperazine nitrogen is a more nucleophilic and sterically accessible aliphatic amine compared to the sterically hindered and less basic amide nitrogen.

Figure 1: Structure of Netupitant, highlighting the target nitrogen for oxidation.

Mechanistic Rationale & Reagent Selection

The direct oxidation of the parent tertiary amine is the most efficient and common method for preparing N-oxides.[7] The choice of oxidant is the most critical decision in this process.

-

Hydrogen Peroxide (H₂O₂): While being highly atom-economical and environmentally benign, the uncatalyzed reaction with H₂O₂ is often slow, requiring elevated temperatures and a large excess of the reagent.[8] Furthermore, removing residual H₂O₂ from the final product can be challenging, as stable hydrogen-bonded adducts may form.[8][9]

-

Peroxyacids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and reliable oxidant for the N-oxidation of tertiary amines.[10] It is readily available, and reactions typically proceed quickly under mild conditions (e.g., 0 °C to room temperature) with high conversion rates. Its primary drawback is lower atom economy and potential safety concerns on an industrial scale.[8] However, for laboratory-scale synthesis where reliability and purity are paramount, m-CPBA represents an excellent choice.

Decision: For this protocol, we select m-CPBA due to its high reactivity and the straightforward, mild conditions required, ensuring a clean and efficient conversion on a research scale. Dichloromethane (DCM) is chosen as the solvent due to its inertness under these oxidizing conditions and its excellent ability to solubilize the non-polar Netupitant starting material.

Proposed Synthetic Workflow

The workflow is a direct, single-step oxidation of Netupitant to its corresponding N-oxide.

References

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Review of methods for netupitant and palonosetron analysis. [wisdomlib.org]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C30H32F6N4O2 | CID 11848838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine oxide - Wikipedia [en.wikipedia.org]

Netupitant N-Oxide mechanism of action as an NK1 antagonist

An In-depth Technical Guide to the Mechanism of Action of Netupitant N-Oxide as an NK1 Antagonist

Introduction: Targeting the Core of Delayed Emesis

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant challenge in oncology, profoundly impacting patient quality of life and treatment adherence. CINV manifests in two primary phases: an acute phase, occurring within 24 hours of chemotherapy, and a delayed phase, which can persist for several days. While the acute phase is largely mediated by serotonin (5-HT₃) receptor activation, delayed CINV is predominantly driven by the neuropeptide Substance P (SP) and its interaction with the neurokinin-1 (NK1) receptor.[1][2]

Netupitant is a highly selective, potent NK1 receptor antagonist developed to prevent both acute and delayed CINV.[3] It is administered as a fixed-dose combination with palonosetron (a second-generation 5-HT₃ receptor antagonist), targeting two critical CINV pathways.[4] A key feature of Netupitant's pharmacology is its extensive metabolism into several pharmacologically active metabolites. Among these, this compound (also known as M2) plays a crucial role.[5][6] This guide provides a detailed technical examination of this compound's mechanism of action, elucidating its function as a selective NK1 receptor antagonist and its contribution to the sustained therapeutic efficacy of the parent compound.

The Substance P/NK1 Receptor Signaling Axis

The NK1 receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems.[7] Crucially, it is densely expressed in brain regions integral to the emetic reflex, including the nucleus tractus solitarius and the area postrema.[8][9] The endogenous ligand for the NK1 receptor is Substance P, an undecapeptide of the tachykinin family.[2]

Following emetogenic stimuli such as chemotherapy, Substance P is released from sensory neurons in the brainstem.[8] Its binding to the NK1 receptor initiates a conformational change, leading to the activation of the Gαq/11 signaling cascade. This pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in neuronal excitation and the propagation of the emetic signal.[10] Antagonizing this receptor is a validated strategy for preventing emesis.[11]

Pharmacology and Metabolism: The Genesis of this compound

Netupitant is a potent and highly selective antagonist of the human NK1 receptor, exhibiting over 1000-fold greater affinity for the NK1 receptor compared to NK2 and NK3 receptors.[12] Following oral administration, it is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[6][13] This process generates three major, pharmacologically active metabolites:

-

M1: Desmethyl-netupitant

-

M2: this compound

-

M3: Hydroxy-methyl-netupitant

These metabolites, including this compound, are known to bind to the NK1 receptor and contribute to the overall anti-emetic effect.[5][13] The formation of this compound is a direct result of CYP3A4-mediated oxidation of the parent drug.[14] The long half-life of Netupitant (approximately 88 hours) and the sustained activity of its active metabolites ensure prolonged receptor blockade, which is critical for managing the delayed phase of CINV.[13][15]

Core Mechanism: this compound as an NK1 Receptor Antagonist

This compound functions as a highly selective antagonist of the NK1 receptor.[16][17] Its mechanism of action is centered on its ability to competitively bind to the NK1 receptor, thereby physically preventing the endogenous ligand, Substance P, from binding and initiating the pro-emetic signaling cascade.[11] By occupying the receptor's binding site, this compound, along with the parent drug and other active metabolites, effectively silences the downstream release of intracellular calcium and subsequent neuronal activation in the brain's emetic centers. This blockade is a key reason for the sustained efficacy of Netupitant in preventing delayed CINV.[3][5]

Experimental Validation of NK1 Antagonism

The characterization of a compound like this compound as an NK1 antagonist relies on a series of validated in vitro and in vivo experimental protocols. These assays serve to quantify binding affinity, determine functional antagonism, and assess physiological efficacy.

In Vitro Characterization Protocols

1. Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Principle: The assay measures the competition between the unlabeled this compound and a fixed concentration of a high-affinity radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) for binding to membranes prepared from cells expressing the human NK1 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound.

-

Causality: A potent antagonist will displace the radioligand at low concentrations, resulting in a low IC₅₀ (half-maximal inhibitory concentration) value, which can be used to calculate the inhibitory constant (Ki). This directly demonstrates interaction with the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) to confluence.[18]

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) using a Dounce homogenizer.[18]

-

Perform differential centrifugation to isolate the membrane fraction, which is rich in NK1 receptors.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[18]

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-Substance P at a concentration near its Kd), and varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, include wells with a high concentration of an unlabeled, known NK1 antagonist (e.g., 1 µM Aprepitant).[18] For total binding, include wells with only the radioligand and membranes.

-

Incubate the plate (e.g., for 60-90 minutes at room temperature) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Antagonism Assay (Calcium Mobilization)

This assay demonstrates that the compound not only binds to the receptor but also blocks its biological function.

-

Principle: NK1 receptor activation by Substance P leads to a measurable increase in intracellular Ca²⁺. A functional antagonist will inhibit this agonist-induced Ca²⁺ flux in a concentration-dependent manner.[3][10]

-

Causality: This protocol provides self-validating evidence of antagonism. If this compound blocks the Ca²⁺ signal induced by Substance P, it confirms its role in preventing the downstream functional response of the receptor.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells expressing the human NK1 receptor (e.g., CHO-NK1 or U373MG cells) in a black-walled, clear-bottom 96-well plate.[10]

-

Allow cells to adhere and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the antagonist (this compound) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the NK1 receptors.[10]

-

-

Agonist Challenge and Measurement:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR system).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a fixed concentration of the agonist (Substance P, typically at its EC₈₀ concentration) into the wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response in each well corresponds to the magnitude of the Ca²⁺ mobilization.

-

Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ for functional antagonism.

-

In Vivo Models for Efficacy

In vivo models are essential for confirming that the antagonist's activity translates to a physiological anti-emetic effect.

-

Gerbil Foot-Tapping Model: Intracerebroventricular injection of an NK1 agonist (like GR73632) induces a characteristic, quantifiable foot-tapping behavior in gerbils. Pre-treatment with an orally or intraperitoneally administered NK1 antagonist, such as Netupitant, dose-dependently inhibits this behavior.[3][19] This model is a powerful tool for assessing the brain penetrance and central activity of the antagonist.

-

Cisplatin-Induced Emesis in Ferrets: The ferret is a gold-standard model for CINV because its emetic reflex is similar to that of humans. Administration of the chemotherapeutic agent cisplatin induces both acute and delayed vomiting episodes. The efficacy of an NK1 antagonist is determined by its ability to significantly reduce the number of retches and vomits compared to a vehicle control group, particularly in the delayed phase (24-72 hours post-cisplatin).[2]

Quantitative Pharmacological Profile

The combined action of Netupitant and its active metabolites, including this compound, results in a potent and sustained anti-emetic effect.

| Compound | Target | Binding Affinity (pKi) | Functional Antagonism (pKB) | Key Feature |

| Netupitant | Human NK1 Receptor | ~9.0[12] | ~8.87[3] | Orally active, long half-life parent drug.[13] |

| This compound (M2) | Human NK1 Receptor | Active[5][13] | Active[5][13] | Active metabolite contributing to sustained efficacy.[6] |

| Substance P | Human NK1 Receptor | High Affinity | N/A (Agonist) | Endogenous ligand that triggers emesis.[8] |

Note: Specific binding and functional data for the isolated M2 metabolite are often proprietary. The "Active" designation is based on literature confirming its pharmacological activity and binding to the NK1 receptor.[5][13]

Conclusion

This compound is not merely a byproduct of metabolism but a pharmacologically active contributor to the therapeutic profile of Netupitant. As a highly selective NK1 receptor antagonist, it functions in concert with the parent drug and other active metabolites to block the pro-emetic signaling of Substance P in the central nervous system. This mechanism is validated through established in vitro binding and functional assays and confirmed in relevant in vivo models of emesis. The generation of active metabolites like this compound underlies the prolonged duration of NK1 receptor blockade, providing a robust and sustained defense against the debilitating delayed phase of CINV for patients undergoing chemotherapy.

References

- 1. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Netupitant - Wikipedia [en.wikipedia.org]

- 14. caymanchem.com [caymanchem.com]

- 15. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Netupitant metabolite this compound | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. selleckchem.com [selleckchem.com]

In vitro metabolism of Netupitant to Netupitant N-Oxide

An In-Depth Technical Guide to the In Vitro Metabolism of Netupitant to Netupitant N-Oxide

Foreword: From Mechanism to Method

In the landscape of drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint; it is a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a critical component in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] Its clinical utility is intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism.

This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of the in vitro processes that define a key metabolic pathway: the conversion of Netupitant to its pharmacologically active N-oxide metabolite, also known as M2.[1][3] As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the scientific rationale that underpins our experimental choices, ensuring that each protocol is a self-validating system designed for robust and reproducible results. We will explore the enzymatic machinery responsible, detail the methodologies to characterize this transformation, and interpret the data through the lens of drug development. This document is intended for fellow researchers, scientists, and professionals who seek to master the practical and theoretical aspects of metabolic pathway elucidation.

The Biochemical Landscape: Netupitant's Metabolic Conversion

Netupitant undergoes extensive Phase I metabolism after administration.[4][5] The molecule is transformed into three principal active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxy-methyl derivative (M3).[3][6] Our focus here is on the N-oxidation pathway leading to the M2 metabolite.

This transformation is primarily an oxidative process catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases abundant in the liver.[7][8] For Netupitant, the primary catalyst is the CYP3A4 isozyme, with minor contributions from CYP2C9 and CYP2D6 to its overall metabolism.[3][9] The N-oxidation reaction involves the transfer of an oxygen atom to one of the nitrogen atoms on the piperazine ring of Netupitant.[10]

Below is a diagram illustrating this primary metabolic conversion.

Caption: Metabolic pathway of Netupitant to its N-Oxide metabolite.

Foundational Principles: Why Use In Vitro Systems?

Before detailing specific protocols, it is crucial to understand the rationale for selecting an in vitro model. The U.S. Food and Drug Administration (FDA) encourages early characterization of metabolic pathways to inform preclinical and clinical development.[11][12] Human Liver Microsomes (HLMs) are a cornerstone for these studies.

Expertise & Experience: HLMs are subcellular fractions of the liver endoplasmic reticulum, which are enriched with CYP enzymes.[13] They provide a clean, concentrated, and relatively simple matrix to study Phase I metabolism without the complexities of intact cells (e.g., cell transport, competing Phase II reactions). This system allows us to directly assess the enzymatic activity of CYPs by providing the necessary cofactor, NADPH, which fuels the oxidative catalytic cycle.[13]

Trustworthiness: A well-designed HLM experiment is self-validating. By including appropriate controls—such as incubations without the NADPH-regenerating system (to confirm enzyme dependence) and incubations without the substrate (to check for analytical interference)—we ensure that the observed metabolite formation is genuinely a result of enzymatic activity.

Experimental Design: A Tri-Pillar Approach to Characterization

We will employ a three-pronged strategy to comprehensively characterize the formation of this compound:

-

Enzyme Phenotyping: Identify the specific CYP isozymes responsible.

-

Enzyme Kinetics: Determine the efficiency of the metabolic conversion.

-

Analytical Quantification: Reliably measure the metabolite formed.

Below is a workflow diagram illustrating this integrated approach.

Caption: Integrated workflow for characterizing this compound formation.

Protocol 1: Enzyme Phenotyping for Netupitant N-Oxidase Activity

Objective: To identify the primary CYP enzyme(s) responsible for converting Netupitant to this compound. This protocol uses two complementary methods as a self-validating system: a "build-up" approach with recombinant enzymes and a "knock-down" approach with chemical inhibitors in pooled HLMs.

Methodology A: Recombinant Human CYPs (rhCYP)

-

Preparation: Prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4) and Netupitant (final concentration of 1 µM).

-

Incubation Setup: In separate microcentrifuge tubes, aliquot the master mix. To each tube, add a specific rhCYP isozyme (e.g., CYP3A4, CYP2C9, CYP2D6, CYP1A2, etc.) at a concentration of 25 pmol/mL. Include a negative control with no enzyme.

-

Initiation: Pre-warm the tubes at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Reaction: Incubate for 30 minutes at 37°C in a shaking water bath.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

-

Processing: Vortex the tubes and centrifuge at >12,000 g for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the formation of this compound.

Methodology B: Chemical Inhibition in Human Liver Microsomes (HLM)

-

Preparation: Prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4), pooled HLMs (0.5 mg/mL protein), and a specific CYP chemical inhibitor (see table below).

-

Pre-incubation: Pre-incubate this mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add Netupitant to the mixture (final concentration of 1 µM).

-

Initiation, Reaction, Termination, and Processing: Follow steps 3-6 from Methodology A. A control incubation without any chemical inhibitor must be run in parallel to represent 100% activity.

-

Analysis: Analyze the samples via LC-MS/MS. Calculate the percent of remaining activity for each inhibitor relative to the control.

Data Presentation: Expected Inhibition Profile

| Inhibitor | Target CYP | Typical Conc. | Expected % Inhibition of N-Oxide Formation |

| Ketoconazole | CYP3A4 | 1 µM | > 80% |

| Sulfaphenazole | CYP2C9 | 10 µM | < 20% |

| Quinidine | CYP2D6 | 1 µM | < 20% |

| Furafylline | CYP1A2 | 10 µM | < 15% |

Causality and Interpretation: The rhCYP experiment directly demonstrates which enzyme is capable of the transformation. A high rate of formation with rhCYP3A4 points to its involvement.[7][14] The chemical inhibition study in HLM, a more biologically relevant matrix, serves to confirm this finding.[11] Significant inhibition by Ketoconazole, a potent and selective CYP3A4 inhibitor, validates that CYP3A4 is the primary enzyme responsible for this pathway in the human liver.[3][9]

Protocol 2: Kinetic Analysis of this compound Formation in HLM

Objective: To determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the formation of this compound.

Methodology:

-

Preparation: Prepare reaction mixtures in tubes containing potassium phosphate buffer (100 mM, pH 7.4) and pooled HLMs (0.2 mg/mL protein).

-

Substrate Range: Add Netupitant at a range of final concentrations, typically bracketing the expected Km (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

-

Initiation and Reaction: Pre-warm tubes for 5 minutes at 37°C. Initiate the reaction by adding the NADPH-regenerating system. Incubate for a short, predetermined time (e.g., 10 minutes) where the reaction is linear.

-

Termination and Processing: Follow steps 5-6 from Protocol 1A.

-

Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method.

Data Analysis and Presentation:

-

Convert the measured metabolite concentration into a reaction velocity (e.g., pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

-

v = (Vmax * [S]) / (Km + [S])

-

-

The software will provide the best-fit values for Km and Vmax.

Data Presentation: Hypothetical Kinetic Parameters

| Parameter | Value | Unit |

| Km | 5.2 | µM |

| Vmax | 150 | pmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | 28.8 | µL/min/mg protein |

Causality and Interpretation: The Km value reflects the enzyme's affinity for the substrate; a lower Km indicates higher affinity. Vmax represents the catalytic efficiency when the enzyme is saturated. The intrinsic clearance (CLint) is a critical parameter used in in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance of a drug in humans.[15][16]

Protocol 3: Analytical Quantification via LC-MS/MS

Objective: To develop a robust and sensitive method for the detection and quantification of this compound in an in vitro matrix.

Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite quantification due to its superior selectivity and sensitivity.[6][17] We use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) of this compound and one of its characteristic product ions formed upon fragmentation.

Methodology:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Rationale: Reverse-phase chromatography effectively separates the relatively non-polar parent drug from its more polar N-oxide metabolite.[18][19] Formic acid aids in protonation for positive ion mode mass spectrometry.

-

-

Mass Spectrometry (Positive ESI Mode):

-

MRM Transition for this compound: To be determined by infusing a reference standard. For example, m/z 595.3 → 121.2 (hypothetical).

-

MRM Transition for Internal Standard: A stable isotope-labeled standard is ideal for correcting matrix effects and variability.

-

Source Parameters: Optimize gas temperatures, flow rates, and voltages to achieve maximal signal intensity.

-

-

Calibration: Prepare a calibration curve by spiking known concentrations of a certified this compound reference standard into a blank, quenched reaction matrix.[20][21][22] Analyze these standards alongside the experimental samples.

-

Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion: Synthesizing the Data for Drug Development

The systematic in vitro investigation of Netupitant's metabolism to its N-oxide provides critical insights for drug development professionals. By confirming CYP3A4 as the primary enzyme, we can anticipate potential drug-drug interactions when Netupitant is co-administered with strong CYP3A4 inhibitors or inducers.[2][9] The kinetic parameters derived from these studies are essential inputs for physiologically based pharmacokinetic (PBPK) models, which help predict human pharmacokinetics and inform clinical trial design.[16]

This guide provides a robust framework built on principles of scientific integrity and causality. By understanding and applying these detailed methodologies, researchers can confidently and accurately characterize the metabolic pathways of Netupitant and other drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Netupitant - Wikipedia [en.wikipedia.org]

- 2. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Netupitant PET imaging and ADME studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. drugs.com [drugs.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. fda.gov [fda.gov]

- 13. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 16. fda.gov [fda.gov]

- 17. Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in … [ouci.dntb.gov.ua]

- 18. Review of methods for netupitant and palonosetron analysis. [wisdomlib.org]

- 19. iajps.com [iajps.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Netupitant metabolite this compound | TargetMol [targetmol.com]

- 22. scbt.com [scbt.com]

Role of CYP3A4 in Netupitant N-Oxide formation

An In-Depth Technical Guide on the Role of CYP3A4 in the Formation of Netupitant N-Oxide

Executive Summary

Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a critical component of combination antiemetic therapies for the prevention of chemotherapy-induced nausea and vomiting (CINV). A thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions (DDIs), ensuring patient safety, and optimizing therapeutic outcomes. This technical guide provides a detailed examination of the metabolic pathways of Netupitant, with a specific focus on the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of its major N-oxide metabolite. We will dissect the established in vitro methodologies used to characterize this biotransformation, explain the causality behind the experimental designs, and discuss the clinical implications of these findings for drug development professionals.

The Metabolic Landscape of Netupitant

Netupitant undergoes extensive hepatic metabolism, resulting in the formation of three primary, pharmacologically active metabolites: the hydroxymethyl derivative (M1), the desmethyl derivative (M2), and the N-oxide derivative (M3).[1][2] In circulation, these metabolites account for approximately 29% (M1), 14% (M2), and 33% (M3) of the total exposure related to the parent drug.[3] The primary clearance route for Netupitant and its metabolites is hepatic/biliary excretion.[1][2]

The metabolic conversion is predominantly a Phase I process mediated by the Cytochrome P450 superfamily of enzymes. Early characterization identified CYP3A4 as the principal enzyme responsible for Netupitant's biotransformation, with minor contributions from CYP2C9 and CYP2D6.[4][5] This initial finding is crucial as CYP3A4 is involved in the metabolism of approximately 50% of all clinically used drugs, making it a hot-spot for potential drug-drug interactions.

Caption: Metabolic pathway of Netupitant to its three major active metabolites.

Elucidating the Role of CYP3A4 in N-Oxide Formation

Identifying the specific enzyme responsible for a major metabolic pathway, such as the N-oxidation of Netupitant, is a cornerstone of preclinical drug development. This knowledge allows for the prediction of DDIs when Netupitant is co-administered with inhibitors or inducers of that enzyme. The following sections detail the logical, self-validating experimental workflow used to definitively establish CYP3A4's role.

Experimental Approach: A Two-Pillar Strategy

Caption: A two-pillar workflow for CYP reaction phenotyping.

Protocol 1: Human Liver Microsomes (HLM) with Chemical Inhibition

Causality: HLMs contain a full complement of active CYP enzymes from the endoplasmic reticulum, providing a high-fidelity model of hepatic metabolism.[6] By systematically inhibiting specific CYPs with selective chemical inhibitors, we can deduce the contribution of each enzyme to the formation of the N-oxide metabolite. A significant reduction in metabolite formation in the presence of a specific inhibitor points to that enzyme's involvement.

Step-by-Step Methodology:

-

Preparation: A pooled stock of human liver microsomes (representing multiple donors to average out genetic variability) is thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared.

-

Inhibitor Pre-incubation: Separate reaction tubes are prepared. To each, add HLM (final concentration ~0.5 mg/mL), buffer, and a specific CYP inhibitor. A "no inhibitor" control is also prepared.

-

Ketoconazole: Selective inhibitor for CYP3A4.[7]

-

Sulfaphenazole: Selective inhibitor for CYP2C9.

-

Quinidine: Selective inhibitor for CYP2D6.

-

(A broader panel is often used for comprehensive screening). The mixture is pre-incubated for 10 minutes at 37°C to allow the inhibitor to bind to its target enzyme.

-

-

Reaction Initiation: The reaction is started by adding Netupitant (substrate) to each tube. Immediately after, the cofactor NADPH (final concentration ~1 mM) is added to initiate the enzymatic cycle.

-

Incubation: The reaction is allowed to proceed at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction rate is within the linear range.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing & Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is transferred for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound.

-

Data Interpretation: The rate of N-oxide formation in each inhibitor-containing sample is compared to the "no inhibitor" control.

Expected Outcome: A dramatic reduction (>80-90%) in N-oxide formation is observed only in the sample containing Ketoconazole, strongly indicating that CYP3A4 is the primary enzyme responsible.

Protocol 2: Recombinant Human CYP (rhCYP) Enzyme Screening

Causality: While HLM inhibition studies are powerful, they can be confounded by non-specific inhibitor effects. Recombinant systems, where individual human CYP enzymes are expressed in a host system (e.g., baculovirus-infected insect cells), offer an unambiguous confirmation.[8] By incubating the drug with a panel of single, purified enzymes, we can directly observe which specific CYP is capable of producing the metabolite of interest.

Step-by-Step Methodology:

-

Preparation: Commercially available recombinant human CYP enzymes (e.g., rhCYP3A4, rhCYP2C9, rhCYP2D6, rhCYP1A2, etc.) are prepared according to the manufacturer's instructions.[8] These preparations typically include co-expressed NADPH-cytochrome P450 reductase.

-

Reaction Setup: A separate incubation is prepared for each rhCYP isoform. Each incubation contains reaction buffer, the specific rhCYP enzyme, and Netupitant. A negative control (lacking the rhCYP enzyme) is included to check for non-enzymatic degradation.

-

Reaction Initiation, Incubation, and Termination: The protocol follows the same steps (3-5) as the HLM assay, initiating the reaction with NADPH, incubating at 37°C, and terminating with a cold solvent.

-

Analysis: Samples are processed and analyzed via LC-MS/MS for the formation of this compound.

-

Data Interpretation: The rate of N-oxide formation is compared across all rhCYP incubations.

Expected Outcome: Significant formation of this compound is detected almost exclusively in the incubation containing rhCYP3A4. Minor or negligible activity may be seen with rhCYP2C9 and rhCYP2D6, confirming their minor role. This result provides direct, definitive evidence of CYP3A4's catalytic activity.

| In Vitro System | Experimental Finding | Conclusion |

| Human Liver Microsomes | N-oxide formation is significantly inhibited by Ketoconazole (>80%). | CYP3A4 is the major contributing enzyme in a physiologically relevant matrix. |

| Recombinant Enzymes | High turnover to N-oxide is observed only with rhCYP3A4. | CYP3A4 is capable of and primarily responsible for the N-oxidation reaction. |

| Table 1: Summary of In Vitro Experimental Evidence |

Clinical Relevance: Drug-Drug Interactions (DDIs)

The confirmation that Netupitant is a substrate for CYP3A4 has significant clinical implications.[9][10] Netupitant itself is also a moderate inhibitor of CYP3A4, creating a potential for bidirectional interactions.[10][11]

-

CYP3A4 Inhibitors: Co-administration of Netupitant with strong CYP3A4 inhibitors (e.g., ketoconazole) can impair Netupitant's metabolism. This leads to increased plasma concentrations of Netupitant, potentially increasing its therapeutic effect or risk of adverse events.[4][9]

-

CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) can accelerate Netupitant's metabolism. This leads to decreased plasma concentrations, which may reduce its efficacy in preventing CINV.[4][9]

-

CYP3A4 Substrates: As a moderate inhibitor, Netupitant can increase the exposure of other drugs that are metabolized by CYP3A4. This is particularly relevant for certain chemotherapeutic agents (e.g., docetaxel, etoposide) and requires careful monitoring or dose adjustments.[4][12] For example, the dose of dexamethasone, a CYP3A4 substrate often used in antiemetic regimens, should be reduced when given with Netupitant.[10][12]

| Co-administered Drug Class | Example | Effect on Netupitant Pharmacokinetics | Clinical Recommendation |

| Strong CYP3A4 Inhibitor | Ketoconazole | AUC increased by 140%, Cmax by 25%[9] | No dose adjustment needed for single dose, but caution advised. |

| Strong CYP3A4 Inducer | Rifampicin | AUC decreased by 83%, Cmax by 62%[9] | Avoid concomitant use as efficacy may be substantially reduced.[5] |

| CYP3A4 Substrate | Dexamethasone | Dexamethasone exposure is significantly increased.[10] | Reduce the dose of dexamethasone by approximately 50%.[12] |

| Table 2: Impact of CYP3A4 Modulators on Netupitant Pharmacokinetics |

Conclusion

References

- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Nicotinamide N-oxidation by CYP2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioivt.com [bioivt.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. ema.europa.eu [ema.europa.eu]

Introduction: Contextualizing Netupitant N-Oxide in Antiemetic Therapy

An In-Depth Technical Guide to the Pharmacological Activity of Netupitant N-Oxide

The management of chemotherapy-induced nausea and vomiting (CINV) has been significantly advanced by the development of targeted therapies. Netupitant, a highly selective and potent neurokinin-1 (NK1) receptor antagonist, represents a cornerstone of modern CINV prophylaxis, particularly for delayed-phase symptoms.[1][2] It functions by blocking the action of Substance P (SP) in the central nervous system, a key mediator of the emetic reflex.[1][3]

Upon administration, netupitant undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][4] This process yields three principal, pharmacologically active metabolites: M1 (desmethyl-netupitant), M2 (this compound), and M3 (hydroxymethyl-netupitant).[2][5] All three metabolites have been shown to bind to the NK1 receptor, thus contributing to the overall pharmacological effect of the parent drug.[1]

This technical guide focuses specifically on This compound (M2) , providing a detailed examination of its pharmacological profile, the methodologies used for its characterization, and its contribution to the therapeutic efficacy of netupitant. For researchers and drug development professionals, understanding the activity of major metabolites is critical for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug-drug interaction assessment, and overall safety and efficacy evaluation.

Section 1: Metabolic Generation and Pharmacokinetics

The biotransformation of netupitant to its N-oxide derivative is a critical step in its clearance and overall activity profile. The parent drug's long half-life (approximately 80-88 hours in cancer patients) ensures sustained NK1 receptor occupancy, and its metabolites contribute to this prolonged duration of action.[4]

This compound (M2) is formed through the oxidation of the nitrogen atom in the piperazine ring of the parent molecule.[2][6] This metabolic conversion is catalyzed predominantly by CYP3A4.[6]

While all three major metabolites are active, their systemic exposure levels differ. The metabolite-to-parent drug exposure ratio for this compound (M2) is approximately 14%, making it a significant, albeit not the most abundant, circulating metabolite.[5][7]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Netupitant (Parent) | M1 (Desmethyl) | M2 (N-Oxide) | M3 (Hydroxymethyl) |

|---|---|---|---|---|

| Metabolite/Parent Ratio | N/A | ~29% | ~14% | ~33% |

| Plasma Protein Binding | >99.5% | >97.5% | >97% | >97.5% |

| Pharmacological Activity | NK1 Antagonist | Active | Active | Active |

| Relative Potency | High | Lower than parent | Lower than parent | Similar to parent |

Data synthesized from multiple sources.[2][5][7][8]

Section 2: Core Pharmacological Activity

Mechanism of Action: NK1 Receptor Antagonism

The fundamental mechanism of action for this compound is identical to that of its parent compound: selective antagonism of the neurokinin-1 (NK1) receptor.[1][8] The NK1 receptor is the primary target for Substance P (SP), a neuropeptide integral to the transmission of emetic signals within the brainstem, particularly in the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarii.[2] Delayed-phase CINV is largely attributed to the release of SP and subsequent activation of NK1 receptors.[3]

By competitively binding to the NK1 receptor, this compound prevents its activation by SP, thereby inhibiting the downstream signaling cascade that leads to the sensation of nausea and the physical act of vomiting.[1][2]

Receptor Binding Affinity and Potency

While it is established that this compound is pharmacologically active, preclinical data indicate that its potency is lower than that of the parent drug, netupitant, and the M3 metabolite.[8] Specific quantitative binding affinity (Ki) and functional antagonism (pKB or IC50) values for this compound are not extensively detailed in publicly available literature. The comprehensive antiemetic effect observed after netupitant administration is therefore a composite of the high potency and sustained receptor occupancy of the parent drug, supplemented by the activity of its three primary metabolites, including the N-oxide derivative.

Section 3: Methodologies for Pharmacological Characterization

To rigorously define the pharmacological profile of a metabolite like this compound, a series of standardized in vitro and in vivo assays are required. The following protocols are presented as a guide for researchers aiming to quantify its activity.

Protocol: In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor through competitive displacement of a radiolabeled ligand.

Causality: This assay directly measures the physical interaction between the test compound and its molecular target. A lower Ki value indicates a higher binding affinity. It is the foundational step for confirming target engagement.

Step-by-Step Methodology:

-

Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.[9] Harvest cells and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to prepare crude membrane fractions via differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity NK1 receptor radioligand (e.g., [3H]-Substance P), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of this compound. Use non-linear regression analysis to calculate the IC50 (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro Functional Antagonism Assay (Calcium Mobilization)

Objective: To measure the functional potency of this compound as an antagonist by quantifying its ability to inhibit Substance P-induced intracellular calcium mobilization.

Causality: The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers the release of intracellular calcium stores.[2] This assay moves beyond simple binding to measure the compound's ability to block this downstream physiological response, providing a measure of functional antagonism (pKB).

Step-by-Step Methodology:

-

Cell Preparation: Plate CHO-hNK1 cells (as in 3.1) in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for 15-30 minutes.

-

Agonist Challenge: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Add a fixed concentration of Substance P (the agonist) to all wells to stimulate the NK1 receptor.

-

Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of each concentration of this compound on the SP-induced calcium signal. Plot the percentage of inhibition against the log concentration of the antagonist to generate a concentration-response curve and calculate the IC50. The Schild equation can then be used to determine the pKB, a measure of antagonist potency.

Section 4: Analytical Quantification in Biological Matrices

Accurate measurement of this compound in plasma is essential for PK/PD studies. The validated method used in clinical development is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5]

Protocol: LC-MS/MS Bioanalytical Method

Objective: To develop a sensitive and specific method for the simultaneous quantification of netupitant and its metabolites, including this compound, in human plasma.

Causality: LC-MS/MS provides unparalleled selectivity and sensitivity. The liquid chromatography step separates the parent drug from its metabolites based on their physicochemical properties, and the mass spectrometer provides definitive identification and quantification based on their unique mass-to-charge ratios.

Step-by-Step Methodology:

-

Sample Preparation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing an appropriate internal standard. Centrifuge to pellet the protein and transfer the supernatant.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) to separate netupitant, M1, M2, and M3.

-

Mass Spectrometric Detection: Interface the HPLC eluent with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Analysis: Monitor the specific parent-to-daughter ion transitions for each analyte (netupitant, M1, M2, M3, and the internal standard) in Multiple Reaction Monitoring (MRM) mode. This provides high specificity.

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify this compound in the unknown samples by comparing its peak area ratio (relative to the internal standard) against the calibration curve.

Conclusion and Future Directions

This compound (M2) is a clinically relevant, pharmacologically active metabolite of netupitant. As a selective NK1 receptor antagonist, it contributes to the overall antiemetic efficacy of the parent drug. Although its systemic exposure is lower than other major metabolites and its potency is less than the parent compound, its presence and activity are integral to a complete understanding of netupitant's pharmacology.[5][8]

Future research should focus on obtaining and publishing specific quantitative data on the binding affinity and functional potency of purified this compound. Such data would allow for more precise PK/PD modeling to delineate its exact contribution to CINV prophylaxis. These studies, employing the standardized methodologies outlined in this guide, are essential for refining our understanding of this important therapeutic agent and its metabolic profile.

References

- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Netupitant - Wikipedia [en.wikipedia.org]

- 3. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]

- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

Netupitant N-Oxide CAS number and molecular formula

An In-Depth Technical Guide to Netupitant N-Oxide

Executive Summary

This technical guide provides a comprehensive overview of this compound, a principal active metabolite of the neurokinin-1 (NK1) receptor antagonist, Netupitant. Intended for researchers, scientists, and professionals in drug development, this document details the fundamental physicochemical properties, metabolic pathways, synthesis, and analytical quantification of this critical compound. By synthesizing data from peer-reviewed literature and patent filings, this guide explains the scientific rationale behind experimental methodologies and discusses the pharmacological relevance of this compound in the context of its parent drug's clinical efficacy and safety profile.

Introduction to Netupitant and its N-Oxide Metabolite

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist.[1] It functions by blocking the action of substance P in the central nervous system, a key neurotransmitter involved in the emetic reflex.[2] Clinically, it is administered as part of a fixed-dose combination with palonosetron (a serotonin-3 antagonist) for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4]

Upon administration, Netupitant undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[3][5][6] This process yields three major, pharmacologically active metabolites: a desmethyl derivative (M1), a hydroxymethyl derivative (M3), and the focus of this guide, this compound (M2).[6][7] The study of such metabolites is paramount in drug development, as their presence, concentration, and activity can significantly influence the parent drug's overall efficacy, duration of action, and potential for drug-drug interactions. This compound, being an active metabolite, contributes to the overall NK1 receptor occupancy and thus to the sustained antiemetic effect of the parent compound.[6][8]

Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below, providing a foundational dataset for researchers.

| Property | Value | Source(s) |

| CAS Number | 910808-11-6 | [9][10][11] |

| Molecular Formula | C₃₀H₃₂F₆N₄O₂ | [1][9][10][11] |

| IUPAC Name | N,α,α-trimethyl-N-[6-(4-methyl-4-oxido-1-piperazinyl)-4-(2-methylphenyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide | [9][10] |

| Molecular Weight | 594.59 g/mol | [1][10] |

| Synonyms | Netupitant metabolite M2 | [6][7] |

| Solubility | Slightly soluble in heated DMSO and Methanol | [9] |

Metabolic Pathway and Bioactivation

The biotransformation of Netupitant is a critical aspect of its pharmacology. The N-oxidation of the piperazine ring is a key metabolic step.

Enzymatic Conversion

The formation of this compound from its parent drug is catalyzed predominantly by CYP3A4, a major enzyme in drug metabolism.[3][7] This metabolic conversion occurs on the tertiary amine of the N-methylpiperazine moiety of Netupitant. While M1 and M3 are the most abundant metabolites by exposure, the N-oxide (M2) still represents a significant circulating active compound, with a metabolite-to-parent exposure ratio of approximately 14%.[4][7] All three major metabolites have been shown to bind to the NK1 receptor, contributing to the drug's prolonged therapeutic effect.[6]

Caption: Metabolic conversion of Netupitant via CYP3A4.

Synthesis of this compound

While this compound is primarily formed metabolically in vivo, its chemical synthesis is essential for use as an analytical standard and for conducting in vitro pharmacological studies. The synthesis involves the direct oxidation of the parent Netupitant molecule.

Synthetic Protocol Overview

The core of the synthesis is the N-oxidation of the most nucleophilic nitrogen atom in the Netupitant molecule, which is the tertiary amine in the N-methylpiperazine ring. This is typically achieved using a suitable oxidizing agent. A U.S. patent outlines a relevant procedure.[2]

Principle: The lone pair of electrons on the tertiary nitrogen of the piperazine ring attacks the oxygen atom of an oxidizing agent (e.g., a peroxy acid like m-CPBA or hydrogen peroxide), forming the N-oxide bond.

Generalized Experimental Protocol:

-

Dissolution: Dissolve Netupitant (the starting material) in a suitable organic solvent, such as dichloromethane or diethyl ether.[2]

-

Cooling: Cool the solution in an ice bath (0°C) to control the reaction's exothermicity.

-

Addition of Oxidizing Agent: Add the oxidizing agent (e.g., m-chloroperoxybenzoic acid or a solution of hydrochloric acid in diethyl ether as described in a related synthesis step) dropwise to the cooled solution while stirring.[2]

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting material and the formation of the product.

-

Workup and Purification: Once the reaction is complete, quench any remaining oxidizing agent. Wash the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.[2] Dry the organic layer, filter, and evaporate the solvent. The resulting crude product can then be purified, typically by column chromatography or recrystallization, to yield pure this compound.[2]

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization and Quantification

Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Due to its low concentration relative to the parent drug and the complexity of plasma, the gold-standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7]

Bioanalytical Method Protocol

A validated LC-MS/MS method enables the specific, sensitive, and precise measurement of Netupitant and its metabolites.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Spike human plasma samples (e.g., K₂-EDTA plasma) with an internal standard (typically a deuterated version of the analyte).

- Load the plasma onto an SPE cartridge to extract the analytes and remove matrix interferences like proteins and salts.

- Wash the cartridge to remove residual impurities.

- Elute the analytes of interest using an appropriate organic solvent.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[7]

2. Chromatographic Separation (LC):

- Column: A reverse-phase C18 column is typically used for separation.[7]